molecular formula C13H15N3O B7474595 N,N-diethylquinoxaline-6-carboxamide

N,N-diethylquinoxaline-6-carboxamide

Cat. No.: B7474595
M. Wt: 229.28 g/mol
InChI Key: WYEKWADREMXQBW-UHFFFAOYSA-N
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Description

N,N-diethylquinoxaline-6-carboxamide is a compound belonging to the quinoxaline family, which is a class of nitrogen-containing heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethylquinoxaline-6-carboxamide typically involves the condensation of 1,2-diaminobenzene with diethyl oxalate, followed by cyclization to form the quinoxaline ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid .

Industrial Production Methods

Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N,N-diethylquinoxaline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethylquinoxaline-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethylquinoxaline-6-carboxamide involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The compound can also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethylquinoxaline-6-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its diethyl groups enhance its lipophilicity, making it more effective in crossing cell membranes and reaching intracellular targets .

Properties

IUPAC Name

N,N-diethylquinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-3-16(4-2)13(17)10-5-6-11-12(9-10)15-8-7-14-11/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEKWADREMXQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC2=NC=CN=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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